Asperlactone
Asperlactone
Asperlactone is a member of the class of butenolides that is furan-2(5H)-one substituted by (2S,3S)-3-methyloxiran-2-yl and (1S)-1-hydroxyethyl group at positions 3 and 5R, respectively. It is a secondary metabolite isolated from Aspergillus ochraceus that exhibits antifungal and antibacterial properties. It has a role as a mycotoxin, an Aspergillus metabolite, an antibacterial agent and an insect growth regulator. It is a butenolide, an epoxide, a secondary alcohol, a polyketide and an antibiotic antifungal agent.
Asperlactone is a natural product found in Exophiala and Aspergillus melleus with data available.
Asperlactone is a natural product found in Exophiala and Aspergillus melleus with data available.
Brand Name:
Vulcanchem
CAS No.:
76375-62-7
VCID:
VC21236392
InChI:
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1
SMILES:
CC1C(O1)C2=CC(OC2=O)C(C)O
Molecular Formula:
C9H12O4
Molecular Weight:
184.19 g/mol
Asperlactone
CAS No.: 76375-62-7
Cat. No.: VC21236392
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Asperlactone is a member of the class of butenolides that is furan-2(5H)-one substituted by (2S,3S)-3-methyloxiran-2-yl and (1S)-1-hydroxyethyl group at positions 3 and 5R, respectively. It is a secondary metabolite isolated from Aspergillus ochraceus that exhibits antifungal and antibacterial properties. It has a role as a mycotoxin, an Aspergillus metabolite, an antibacterial agent and an insect growth regulator. It is a butenolide, an epoxide, a secondary alcohol, a polyketide and an antibiotic antifungal agent. Asperlactone is a natural product found in Exophiala and Aspergillus melleus with data available. |
|---|---|
| CAS No. | 76375-62-7 |
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 |
| Standard InChI Key | VMLNPJDEXLLCQG-DGCAKLBHSA-N |
| Isomeric SMILES | C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O |
| SMILES | CC1C(O1)C2=CC(OC2=O)C(C)O |
| Canonical SMILES | CC1C(O1)C2=CC(OC2=O)C(C)O |
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